molecular formula C18H21ClN4O2 B1218764 Ledakrin CAS No. 6514-85-8

Ledakrin

货号: B1218764
CAS 编号: 6514-85-8
分子量: 360.8 g/mol
InChI 键: BKBNOPIWNDASON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DwLIP-GCGRrx 是一种反义寡核苷酸,旨在抑制胰高血糖素受体 (GCGR) 的表达。 这种化合物在改善 2 型糖尿病患者的血糖控制方面显示出潜力,它通过减少肝脏葡萄糖生成来实现这一点 .

准备方法

合成路线和反应条件

DwLIP-GCGRrx 是使用固相合成技术合成的,该技术涉及将核苷酸残基逐个添加到固定在固体载体上的不断增长的链上。合成过程包括以下步骤:

    脱保护: 去除核苷酸 5'-羟基上的保护基团。

    偶联: 将下一个核苷酸残基添加到不断增长的链上。

    封端: 阻断未反应的 5'-羟基以防止副反应。

    氧化: 将亚磷酸三酯键转化为磷酸三酯键。

    裂解和脱保护: 从固体载体上移除寡核苷酸并脱保护核苷酸碱基.

工业生产方法

DwLIP-GCGRrx 的工业生产涉及使用自动化合成仪进行大规模固相合成。 该工艺针对高产率和高纯度进行了优化,并采取了严格的质量控制措施以确保一致性和有效性 .

化学反应分析

反应类型

DwLIP-GCGRrx 会发生各种化学反应,包括:

常见试剂和条件

形成的主要产物

从这些反应中形成的主要产物是反义寡核苷酸 DwLIP-GCGRrx,它旨在与胰高血糖素受体 mRNA 结合并抑制其表达 .

科学研究应用

DwLIP-GCGRrx 具有广泛的科学研究应用,包括:

作用机制

DwLIP-GCGRrx 通过与胰高血糖素受体的 mRNA 结合发挥作用,从而阻止其翻译成蛋白质。这种抑制减少了细胞表面胰高血糖素受体的表达,导致胰高血糖素信号传导减少和肝脏葡萄糖生成减少。 所涉及的分子靶点包括胰高血糖素受体 mRNA 和 RNA 诱导的沉默复合物 (RISC),后者促进靶 mRNA 的降解 .

相似化合物的比较

类似化合物

独特性

DwLIP-GCGRrx 在其特定的序列设计和化学修饰方面是独一无二的,这些修饰增强了其稳定性和对靶 mRNA 的结合亲和力。 这些特性有助于其在降低肝脏葡萄糖生成和改善 2 型糖尿病患者血糖控制方面的疗效 .

常见问题

Basic Research Questions

Q. What experimental models are commonly used to evaluate Ledakrin’s antitumor efficacy?

Methodological Answer:

  • In vitro models : Human colon carcinoma cell lines (e.g., HCT8, HT29) are used for cytotoxicity assays to measure dose-dependent inhibition of proliferation. These assays often employ thymidine incorporation to quantify DNA synthesis disruption .
  • In vivo models : Xenografts of HCT8 colon carcinoma or prostate cancer (LnCaP, PC3) in nude mice are utilized to assess tumor growth inhibition. Toxicity profiles are concurrently evaluated in rodents and dogs .

Example Data:

Model TypeCell Line/XenograftKey EndpointReference
In vitroHCT8, HT29IC50 cytotoxicity
In vivoHCT8 (nude mice)Tumor volume reduction

Q. How is this compound’s interaction with DNA characterized in mechanistic studies?

Methodological Answer:

  • DNA crosslinking : Metabolic activation (e.g., via rat liver microsomes) generates reactive intermediates that form covalent DNA adducts. Gel electrophoresis or comet assays detect crosslinking .
  • Spectroscopic techniques : NMR and UV-VIS spectroscopy, combined with molecular dynamics (MD) simulations, elucidate binding modes (e.g., intercalation or groove-binding) .

Q. What methodologies identify this compound’s metabolic activation products?

Methodological Answer:

  • In vitro systems : Incubate this compound with rat liver microsomes or reducing agents (e.g., dithiothreitol) to mimic metabolic reduction.
  • Analytical tools : HPLC with diode array detection separates metabolites, while ESI-MS and NMR (DQF-COSY, HMBC) resolve structures. Key metabolites include dihydropyrazoloacridine derivatives .

Q. How do researchers assess this compound’s impact on cell cycle progression?

Methodological Answer:

  • Flow cytometry : Measures cell cycle arrest (e.g., G1/S phase blockage) in treated cells.
  • Western blotting : Evaluates expression of cycle regulators (e.g., p21, cyclin D1) .

Q. What assays quantify this compound-induced DNA damage?

Methodological Answer:

  • Comet assay : Detects single/double-strand breaks in individual cells.
  • γ-H2AX immunofluorescence : Marks DNA double-strand breaks, particularly in sensitive cell lines like LnCaP .

Advanced Research Questions

Q. How can contradictions in genotoxicity data between plant (e.g., Allium cepa) and mammalian models be resolved?

Methodological Answer:

  • Comparative assays : Parallel testing in Allium cepa root meristems (for chromosomal aberrations) and mammalian cells (e.g., micronucleus assay).
  • Metabolic consideration : Use S9 liver fractions in mammalian systems to account for activation differences absent in plant models .

Q. What strategies optimize this compound’s therapeutic index in preclinical studies?

Methodological Answer:

  • Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., methyl at position 4) to reduce nitro group reactivity, lowering toxicity (e.g., derivative C-1748) .
  • Pharmacokinetic profiling : Compare bioavailability and tissue distribution of this compound vs. derivatives using LC-MS .

Q. How do derivative compounds like C-1748 address this compound’s limitations?

Methodological Answer:

  • Cytotoxicity screening : Test C-1748 against broader tumor panels (e.g., prostate, leukemia) to validate enhanced efficacy.
  • Toxicology studies : Conduct subchronic dosing in rodents to confirm reduced myelosuppression and mutagenicity vs. This compound .

Q. What advanced techniques resolve cell-type-specific responses to this compound?

Methodological Answer:

  • Transcriptomic profiling : RNA-seq identifies resistance pathways (e.g., androgen receptor downregulation in LnCaP).
  • CRISPR screens : Knockout DNA repair genes (e.g., BRCA1) to pinpoint synthetic lethal interactions .

Q. How can DNA adduct formation by this compound be quantified and correlated with cytotoxicity?

Methodological Answer:

  • HPLC-MS/MS : Quantifies adduct levels in genomic DNA extracts.
  • Correlation analysis : Plot adduct concentration vs. IC50 values across cell lines to establish structure-toxicity relationships .

Q. Key Research Findings and Contradictions

  • Toxicity vs. Efficacy : this compound’s DNA crosslinking drives antitumor activity but causes severe side effects (e.g., myelotoxicity). Derivatives like C-1748 retain efficacy with reduced toxicity due to modified metabolic pathways .
  • Cell-Type Specificity : this compound induces pronounced DNA damage in LnCaP prostate cells but minimal effects in HL60 leukemia, highlighting metabolic activation variability .

Q. Methodological Recommendations

  • For DNA interaction studies : Combine biophysical (NMR) and cellular (comet assay) approaches to capture binding dynamics and biological outcomes .
  • For metabolic studies : Use chemical reductants (e.g., SnCl₂) alongside enzymatic activation to identify stable vs. transient metabolites .

属性

CAS 编号

6514-85-8

分子式

C18H21ClN4O2

分子量

360.8 g/mol

IUPAC 名称

N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;hydrochloride

InChI

InChI=1S/C18H20N4O2.ClH/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);1H

InChI 键

BKBNOPIWNDASON-UHFFFAOYSA-N

SMILES

C[NH+](C)CCC[NH2+]C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].[Cl-].[Cl-]

规范 SMILES

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl

同义词

C 283
C-283
C283
Ledakrin
Nitracrine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ledakrin
Reactant of Route 2
Reactant of Route 2
Ledakrin
Reactant of Route 3
Ledakrin
Reactant of Route 4
Ledakrin
Reactant of Route 5
Ledakrin
Reactant of Route 6
Ledakrin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。